Route 1: [, , ]1. Etherization: 2-Chloro-4-nitrophenol reacts with 2-(chloromethyl)pyridine hydrochloride in the presence of a base like potassium carbonate. This leads to the formation of 3-chloro-4-(pyridin-2-ylmethoxy)nitrobenzene via an etherification reaction.2. Reduction: The nitro group in 3-chloro-4-(pyridin-2-ylmethoxy)nitrobenzene is reduced to an amino group, yielding 3-chloro-4-(pyridin-2-ylmethoxy)aniline. This reduction is typically carried out using iron in acidic conditions (Fe/NH4Cl) or other reducing agents.
Route 2: []1. Condensation: 2-Pyridine carboxaldehyde and 4-chloroaniline are condensed in ethanol to yield 4-chloro-N-[(E)-pyridin-2-ylmethylidene] aniline.2. Reduction: The imine group in 4-chloro-N-[(E)-pyridin-2-ylmethylidene] aniline is reduced to an amine group, yielding 3-chloro-4-(pyridin-2-ylmethoxy)aniline. This reduction is typically carried out using sodium borohydride.
For example, Neratinib, a prominent derivative, acts as a tyrosine kinase inhibitor, particularly targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). [, , ] It irreversibly binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling, ultimately inhibiting tumor growth.
3-Chloro-4-(pyridin-2-ylmethoxy)aniline serves as a key precursor for synthesizing potent and selective EGFR/HER2 dual inhibitors. [, , ] These inhibitors show promising antiproliferative activity against various cancer cell lines, including those resistant to existing therapies. Neratinib, a prime example, has progressed to clinical trials for treating HER2-positive breast cancer. [, ]
Research indicates potential for its derivatives as antimalarial agents. Specifically, 3-chloro-4-(4-chlorophenoxy) aniline, a closely related compound, inhibits Plasmodium enoyl acyl carrier protein reductase, a crucial enzyme for parasite survival. [] Combination therapies using these derivatives with existing antimalarial drugs like artesunate or chloroquine demonstrate synergistic effects, potentially offering improved efficacy against resistant strains. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: